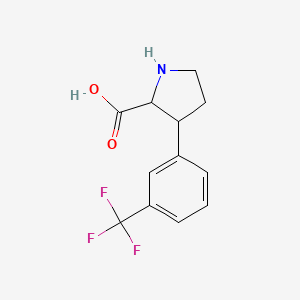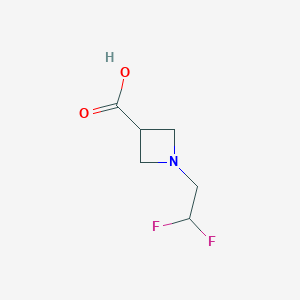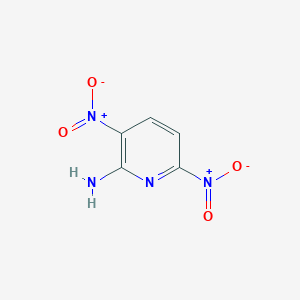![molecular formula C9H18ClNO B12279928 Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in laboratory settings for the synthesis of various substances and has applications in organic synthesis, agrochemicals, pharmaceuticals, and dyestuff fields .
Méthodes De Préparation
The synthesis of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal derivatives . The major products formed from these reactions are often enantiomerically pure bicyclic compounds, which are valuable in the synthesis of complex molecules.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. . In the industry, it is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products.
Mécanisme D'action
The mechanism of action of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with various molecular targets and pathways. The gold(I)-catalyzed reactions facilitate the formation of intermediate compounds that undergo further transformations, leading to the desired products . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride can be compared with other similar compounds such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share similar bicyclic structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
(1S,5R)-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-6-7-4-8-2-3-9(5-7)10-8;/h7-10H,2-6H2,1H3;1H/t7?,8-,9+; |
Clé InChI |
UAYPIVGPMWSDFK-QGGRMKRSSA-N |
SMILES isomérique |
COCC1C[C@H]2CC[C@@H](C1)N2.Cl |
SMILES canonique |
COCC1CC2CCC(C1)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)

![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12279863.png)
![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)


![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)

![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)



![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

